Lasofoxifene beta-D-Glucuronide
Overview
Description
Lasofoxifene beta-D-Glucuronide is a product used for proteomics research . It is a derivative of Lasofoxifene, a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . Lasofoxifene is marketed for the prevention and treatment of osteoporosis and for the treatment of vaginal atrophy .
Synthesis Analysis
The synthesis of Lasofoxifene beta-D-Glucuronide involves glucuronidation, a metabolic process carried out by the human UDP-glucuronosyltransferase (UGT) family of enzymes . This process is important in the metabolic fate of many drugs and other xenobiotics . The glucuronides formed are more polar (water soluble) than the parent organic substrate and are generally excreted through the kidney .
Molecular Structure Analysis
The molecular formula of Lasofoxifene beta-D-Glucuronide is C34H39NO8 . It contains a total of 87 bonds, including 48 non-H bonds, 19 multiple bonds, 9 rotatable bonds, 1 double bond, 18 aromatic bonds, 1 five-membered ring, 5 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amine, 4 hydroxyl groups, and 3 secondary alcohols .
Chemical Reactions Analysis
Lasofoxifene beta-D-Glucuronide is a product of the glucuronidation process, which involves the conjugation of glucuronic acid to substrates . β-Glucuronidases are routinely used for the enzymatic hydrolysis of glucuronides from urine, plasma, and other biological fluids before analysis .
Physical And Chemical Properties Analysis
The molecular weight of Lasofoxifene beta-D-Glucuronide is 589.68 . It contains 34 Carbon atoms, 39 Hydrogen atoms, 1 Nitrogen atom, and 8 Oxygen atoms .
Scientific Research Applications
Osteoporosis Prevention and Treatment
Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has shown efficacy in the prevention and treatment of osteoporosis in postmenopausal women. It selectively binds to estrogen receptors with a high affinity, demonstrating a proven efficacy in preventing bone loss and lowering cholesterol levels. Its oral bioavailability is improved compared to other SERMs due to increased resistance to intestinal wall glucuronidation. Clinical trials have confirmed its efficacy in preventing vertebral and nonvertebral fractures, making it a promising alternative therapy for osteoporosis in postmenopausal women (Gennari et al., 2006); (Gennari et al., 2009).
Monitoring Bone Turnover
Lasofoxifene has been useful in monitoring bone turnover. In a study, postmenopausal osteopenic women treated with lasofoxifene showed a significant reduction in serum-based bone turnover markers, correlating with changes in bone density. This indicates its potential in providing early indications of bone density response in individual patients (Rogers et al., 2009).
Metabolism and Excretion
Studies on lasofoxifene's disposition in male subjects have revealed insights into its metabolism and excretion. It undergoes extensive metabolism, primarily through direct conjugation (glucuronide and sulfate conjugates) and phase I oxidation. These findings are important for understanding its pharmacokinetics and optimizing its therapeutic use (Prakash et al., 2008).
Vaginal Atrophy Treatment
Lasofoxifene has shown efficacy in treating vaginal and vulvar atrophy in postmenopausal women. Its mechanism involves stimulating vaginal mucus formation without causing cell proliferation, potentially due to increased vaginal estrogen receptor β and androgen receptor levels. This cellular and molecular profile may account for its effectiveness in treating these conditions (Wang et al., 2006).
Long-Term Bone Health Maintenance
In a study on ovariectomized rats, long-term treatment with lasofoxifene preserved bone mass and strength without adversely affecting reproductive tissues. This suggests its potential as an effective long-term antiosteoporosis agent (Ke et al., 2004).
Breast Cancer Risk Reduction
Lasofoxifene has demonstrated a reduction in the risk of estrogen receptor-positive breast cancer in postmenopausal women with osteoporosis. This indicates its potential in cancer prevention, adding to its value as a therapeutic option for postmenopausal conditions (LaCroix et al., 2010).
properties
IUPAC Name |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39NO8/c36-29-30(37)32(33(39)40)43-34(31(29)38)42-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)41-19-18-35-16-4-5-17-35/h1-3,6-9,11-13,15,20,26,28-32,34,36-38H,4-5,10,14,16-19H2,(H,39,40)/t26-,28+,29+,30+,31+,32?,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWCSRRUQKSEDJ-AUICGZQGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lasofoxifene beta-D-Glucuronide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.